NIM811

Immunosuppression Calcineurin Inhibition NFAT Activation

CsA’s dual cyclophilin/calcineurin activity confounds mitochondrial and viral research. NIM811, a [MeIle⁴]-cyclosporin analog, cleanly separates these mechanisms. - Binds CypA/B/D with high affinity; >1,700-fold selectivity against immunosuppression (no NFAT/IL-2). - 4.5x more potent vs. HCV replicon than CsA; >3-log₁₀ RNA reduction at 1 µM. - Validated in vivo (2.5 mg/kg IV, cardiac arrest model) with oral bioavailability and reduced nephrotoxicity. - Supplied with analytical data for precise target engagement (mPTP, viral replication, PPIase function).

Molecular Formula C62H111N11O12
Molecular Weight 1202.6 g/mol
CAS No. 143205-42-9
Cat. No. B1663531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNIM811
CAS143205-42-9
Synonyms(melle-4)cyclosporin
9-(N-methyl-L-isoleucine)-cyclosporin A
9-(N-methylisoleucine)cyclosporin A
NIM 811
NIM-811
NIM811
SDZ NIM 811
SDZ NIM811
SDZ-NIM-811
SDZ-NIM811
Molecular FormulaC62H111N11O12
Molecular Weight1202.6 g/mol
Structural Identifiers
SMILESCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)CC)C)C
InChIInChI=1S/C62H111N11O12/c1-25-28-29-40(15)52(75)51-56(79)65-43(27-3)58(81)67(18)33-47(74)71(22)50(39(14)26-2)55(78)66-48(37(10)11)61(84)68(19)44(30-34(4)5)54(77)63-41(16)53(76)64-42(17)57(80)69(20)45(31-35(6)7)59(82)70(21)46(32-36(8)9)60(83)72(23)49(38(12)13)62(85)73(51)24/h25,28,34-46,48-52,75H,26-27,29-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b28-25+/t39-,40+,41-,42+,43-,44-,45-,46-,48-,49-,50-,51-,52+/m0/s1
InChIKeyRPJPZDVUUKWPGT-FOIHOXPVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NIM811 (CAS 143205-42-9) Procurement Guide: Non-Immunosuppressive Cyclophilin Inhibitor for Research & Development


NIM811, also known as N-methyl-4-isoleucine cyclosporin or [MeIle⁴]-cyclosporin, is a substituted cyclosporin A (CsA) analog that binds cyclophilins but lacks immunosuppressive activity because its binary complex with cyclophilin cannot bind calcineurin [1]. This structural modification at position 4 of the cyclosporin macrocycle preserves high-affinity binding to cyclophilin isoforms (CypA, CypB, CypD) while eliminating calcineurin-mediated NFAT activation and downstream IL-2 production [2]. NIM811 has been advanced to Phase II clinical trials for chronic hepatitis C and demonstrates oral bioavailability with lower nephrotoxicity than CsA in preclinical species [3].

NIM811 vs. Cyclosporin A and Other Analogs: Why Generic Substitution Is Scientifically Invalid


Cyclosporin A and its analogs constitute a structurally related class of cyclophilin-binding macrocycles, yet substitution among them is not scientifically valid due to divergent functional selectivity profiles. CsA exerts dual pharmacological effects—cyclophilin inhibition plus calcineurin-dependent immunosuppression—while NIM811 retains only the former . This bifurcation stems from a single N-methyl-isoleucine substitution at position 4, which sterically prevents calcineurin docking without impairing cyclophilin binding [1]. Other analogs such as Alisporivir (Debio-025) and SCY-635 also lack immunosuppression but differ from NIM811 in binding kinetics, oral bioavailability, and tissue distribution [2]. Consequently, experimental outcomes obtained with one cyclophilin inhibitor cannot be extrapolated to another, and procurement decisions must be guided by compound-specific quantitative evidence.

NIM811 Quantitative Differentiation Evidence: Head-to-Head Comparator Data


NIM811 Exhibits >1,700-Fold Selectivity for Cyclophilin Binding Over Immunosuppression

NIM811 demonstrates a >1,700-fold higher IC50 in an interleukin-2 reporter gene assay (measuring immunosuppression) compared to its cyclophilin-binding IC50, whereas CsA exhibits equivalent potency across both assays. The immunosuppression IC50 for NIM811 is >1,700-fold increased relative to CsA, confirming functional uncoupling of cyclophilin binding from calcineurin inhibition [1]. Structural studies indicate that the N-methyl-isoleucine substitution at position 4 prevents calcineurin docking to the NIM811-cyclophilin complex, explaining this selectivity .

Immunosuppression Calcineurin Inhibition NFAT Activation Cyclophilin Binding

NIM811 Inhibits HCV Replicon with 4.5-Fold Greater Potency Than Cyclosporin A

In the HCV subgenomic replicon assay, NIM811 exhibits an IC50 of 0.10 μM, representing a 4.5-fold improvement in potency compared to CsA (IC50 = 0.45 μM) [1]. A separate study using the same replicon system reported NIM811 IC50 = 0.66 μM at 48 h, with >3-log₁₀ HCV RNA reduction after 9-day treatment at 1 μM [2]. The higher potency of NIM811 correlates with its enhanced cyclophilin-binding affinity relative to CsA [1].

Hepatitis C Virus HCV Replicon Antiviral Potency Cyclophilin Inhibition

NIM811 Is Equipotent to Cyclosporin A in mPTP Inhibition but Lacks Calcineurin Interference

In mitochondrial swelling and membrane potential assays, NIM811 blocks calcium- and phosphate-induced mPTP opening with potency equivalent to CsA and approximately half that of PKF220-384 [1]. Importantly, unlike CsA, NIM811 does not inhibit calcineurin, allowing clean dissection of mPTP-dependent vs. calcineurin-dependent cytoprotective effects. In a rabbit cardiac arrest model, both NIM811 (2.5 mg/kg) and CsA (5 mg/kg) significantly improved short-term survival, post-resuscitation cardiac function, and attenuated liver/kidney failure compared to controls (P < 0.05) [2]. In cultured rat hepatocytes, NIM811 prevented TNF-α-induced apoptosis equipotently with CsA, but CsA lost efficacy at higher concentrations whereas NIM811 did not [1].

Mitochondrial Permeability Transition mPTP Neuroprotection Ischemia-Reperfusion

NIM811 Demonstrates Lower Nephrotoxicity Than Cyclosporin A in Preclinical Toxicology

In repeat-dose toxicology studies in rats, NIM811 caused changes in toxicity parameters to a significantly smaller degree than CsA [1]. Specifically, NIM811 exhibited lower nephrotoxicity than CsA, a well-established dose-limiting toxicity of CsA that restricts its utility in non-transplant indications [1]. The favorable pharmacokinetic behavior of NIM811, combined with its reduced renal toxicity profile, supports its selection for chronic dosing regimens where CsA would be contraindicated due to cumulative nephrotoxicity [1].

Nephrotoxicity Toxicology Safety Profile Preclinical Toxicology

NIM811 Is More Effective Than Cyclosporin A in a Zebrafish Model of Collagen VI Congenital Muscular Dystrophy

In a zebrafish model of Ullrich congenital muscular dystrophy (UCMD) produced by col6a1 exon 9 deletion, NIM811 administered at 21 h post-fertilization largely prevented structural and functional abnormalities, while FK506 (a calcineurin inhibitor) was ineffective . Direct comparison demonstrated that NIM811 was significantly more effective than CsA in this model . Beneficial effects of NIM811 were also observed in primary muscle-derived cell cultures from UCMD and Bethlem myopathy patients, where mitochondrial alterations and depolarizing responses were significantly reduced, and in Col6a1⁻/⁻ mice, where apoptosis was prevented and muscle strength increased .

Collagen VI Myopathy Zebrafish Model UCMD Mitochondrial Permeability Transition

NIM811 Binds Cyclophilins with Higher Affinity Than Cyclosporin A

In competition binding assays, NIM811 exhibits higher affinity for cyclophilins than CsA [1]. The cyclophilin-binding IC50 for NIM811 is 0.22-fold that of CsA (i.e., ~4.5-fold higher affinity) in a cyclosporine competition assay measuring binding to cyclophilin A [2]. This enhanced binding affinity correlates directly with NIM811's superior anti-HCV activity in the replicon system, supporting a mechanism where stronger cyclophilin engagement drives improved antiviral potency [2]. NIM811 binds with similar high affinity to multiple cyclophilin isoforms including CypA, CypB, and CypD [1].

Cyclophilin Binding Binding Affinity Cyclophilin A PPIase Inhibition

NIM811 Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Mitochondrial Permeability Transition Pore (mPTP) Research Without Calcineurin Confounding

NIM811 is the preferred tool compound for studies requiring clean dissection of mPTP-dependent vs. calcineurin-dependent effects. Its equipotency to CsA in mPTP inhibition combined with absence of calcineurin inhibition [1] makes it ideal for investigations of ischemia-reperfusion injury, neurodegeneration, and mitochondrial dysfunction where CsA's dual mechanism would confound interpretation. The compound maintains efficacy at concentrations where CsA loses activity [1], enabling broader dose-response analysis. NIM811 has demonstrated in vivo efficacy in rabbit cardiac arrest models at 2.5 mg/kg IV [2].

Hepatitis C Virus and Cyclophilin-Dependent Viral Replication Studies

For HCV replicon assays and studies of cyclophilin-dependent viral replication, NIM811 offers 4.5-fold higher potency than CsA [1] and lacks the immunosuppressive liability that complicates CsA use in infectious disease research. The compound induces >3-log₁₀ HCV RNA reduction at 1 μM after 9-day treatment [2] and synergizes with interferon-α without increasing cytotoxicity [2]. NIM811 has been evaluated in Phase II clinical trials for chronic HCV genotype-1, validating its translational relevance [3].

Non-Transplant In Vivo Studies Requiring Chronic Cyclophilin Inhibition

NIM811 is superior to CsA for chronic in vivo dosing regimens in non-transplant indications due to its reduced nephrotoxicity profile [1] and oral bioavailability [1]. The compound reaches blood levels in mice, rats, dogs, and monkeys that exceed concentrations required for complete viral replication blockade [1]. Applications include collagen VI myopathy models where NIM811 proved significantly more effective than CsA [2], experimental allergic encephalomyelitis [3], and fracture repair studies where mPTP inhibition improved bone healing [4].

Cyclophilin Biology and PPIase Inhibition Without NFAT-Mediated Immunosuppression

For fundamental studies of cyclophilin peptidyl-prolyl isomerase (PPIase) function, protein folding, and cellular signaling, NIM811 provides clean target engagement with >1,700-fold selectivity for cyclophilin binding over immunosuppression [1]. This selectivity enables investigation of CypA-dependent Jak2/Stat5 signaling, CypD-mediated mPTP regulation, and CypB-associated pathways without the confounding calcineurin/NFAT effects inherent to CsA. NIM811 has been validated in breast cancer signaling research [2] and stem cell survival studies [3] where CsA's immunosuppressive activity would be undesirable.

Technical Documentation Hub

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